molecular formula C21H16BrClN4O3 B3016713 N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-15-7

N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

カタログ番号: B3016713
CAS番号: 921806-15-7
分子量: 487.74
InChIキー: LIRVQVYRGGIAHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with halogenated aryl substituents. Pyrrolo-pyrimidines are a versatile scaffold in medicinal chemistry, often explored for kinase inhibition and anticancer activity . This compound’s unique substitution pattern—featuring a 4-bromo-3-methylphenyl group at the N-position and a 4-chlorophenyl group at the C3 position—distinguishes it from analogues.

特性

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O3/c1-11-9-13(5-8-16(11)22)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-3-12(23)4-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVQVYRGGIAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₅BrClN₄O₂
  • Molecular Weight : 407.7 g/mol
  • CAS Number : 1188988-37-5

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects on various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Mechanism of Action
HCT-116< 100Induces apoptosis and inhibits cell proliferation
HeLa< 100Induces caspase activity and translocation of phosphatidylserine
MCF-7< 100Causes morphological changes indicative of apoptosis

In a study evaluating similar compounds, it was found that the presence of specific substituents significantly influences their anticancer activity. For instance, compounds with a naphthyl moiety showed enhanced cytotoxicity against HCT-116 and HeLa cells .

The mechanism by which N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide induces apoptosis involves several pathways:

  • Caspase Activation : The compound activates caspases in treated cells, leading to apoptosis. In HeLa cells, caspase activation increased by approximately 31% at a concentration of 100 µM.
  • Phosphatidylserine Translocation : The compound promotes the translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
  • Cell Cycle Arrest : Analysis revealed that treatment with this compound results in significant alterations in cell cycle progression.

Study 1: Cytotoxicity Evaluation

In a controlled study involving various cancer cell lines, N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide was tested against HCT-116 and HeLa cells. The results indicated a dose-dependent increase in apoptotic cells after treatment with concentrations above 25 µM . Morphological assessments using microscopy revealed characteristic signs of apoptosis such as cell shrinkage and detachment from the substrate.

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of this compound's action on MCF-7 cells. It was demonstrated that at lower concentrations (25 µM), significant differences in apoptotic indices were observed compared to control groups. The study concluded that specific structural features of the compound are crucial for its biological efficacy .

類似化合物との比較

Core Structure and Substitution Patterns

The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine isomers (e.g., compounds in ) in the ring fusion position, which influences electronic distribution and binding interactions . Key substituents and their roles are highlighted below:

Compound Name / ID Core Structure Key Substituents Functional Implications
Target Compound Pyrrolo[3,2-d]pyrimidine - N-(4-bromo-3-methylphenyl)
- 3-(4-chlorophenyl)
- 5-methyl
Enhanced lipophilicity (Br/Cl), steric bulk (methyl), and potential kinase selectivity
7-Cyclopentyl-N-(2-methoxyphenyl)-... () Pyrrolo[2,3-d]pyrimidine - Cyclopentyl
- 2-methoxyphenyl
- Sulfamoylphenyl
Improved solubility (sulfamoyl), π-π stacking (methoxy) for CDK9 inhibition
N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-... () Pyrrolo[2,3-d]pyrimidine - 4-bromophenyl
- Sulfamoylphenyl
- Chlorobenzamide
Dual halogenation for target affinity; sulfamoyl enhances solubility
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-... () Pyrrolo[3,2-d]pyrimidine - 4-chlorophenyl
- Dipentylamino
- Ethyl ester
Increased hydrophobicity (dipentylamino) and metabolic stability (ester)

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogues like Compound 13 () exhibit high m.p. (258.6°C) due to hydrogen bonding (NH, C=O) and halogenated aryl groups .
  • Solubility : The target’s carboxamide group may improve aqueous solubility compared to esters () but reduce it relative to sulfonamides () .

Kinase Inhibition Potential

  • The bromo and chloro substituents may enhance binding to hydrophobic kinase pockets .
  • Compound: Demonstrated nanomolar CDK9 inhibition (IC₅₀ = 18 nM) via sulfamoyl and methoxyphenyl interactions .
  • Compound : A pyrrolo[2,3-d]pyrimidine with fluorophenyl and hydroxyacetamide groups showed activity in cellular assays, emphasizing the role of halogenation .

Anticancer Activity

  • Pyrrolo[3,2-d]pyrimidines in are patented for cancer treatment, likely due to apoptosis induction and cell cycle arrest . The target’s methyl and halogen substituents could modulate cytotoxicity profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。